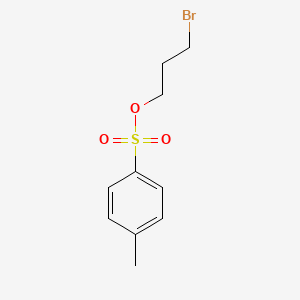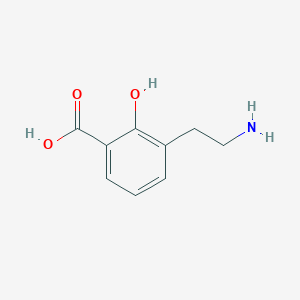
3-(2-Aminoethyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-2-hydroxybenzoic acid is an organic compound that features both an amino group and a hydroxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-hydroxybenzoic acid in a suitable solvent such as ethanol.
- Add 2-bromoethylamine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the mixture to reflux for several hours.
- After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
3-(2-Aminoethyl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxybenzoic acid moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the aminoethyl group but shares the hydroxybenzoic acid structure.
3-(2-Aminoethyl)indole: Contains an indole ring instead of a benzene ring.
4-Aminobenzoic acid: Similar structure but with the amino group in a different position.
Uniqueness
3-(2-Aminoethyl)-2-hydroxybenzoic acid is unique due to the presence of both an aminoethyl group and a hydroxybenzoic acid moiety
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
3-(2-aminoethyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,11H,4-5,10H2,(H,12,13) |
InChIキー |
SXPNDOQLDVUOJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


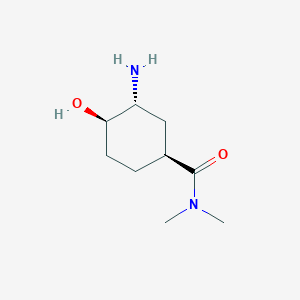
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
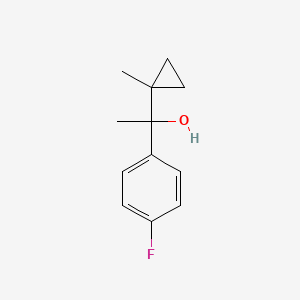

![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)

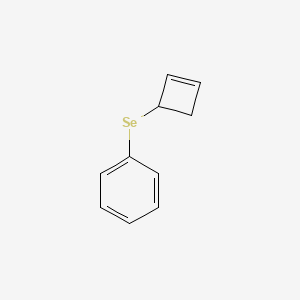
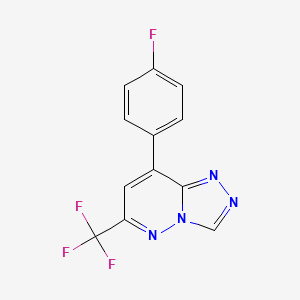
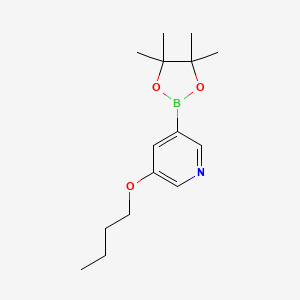

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
